N-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
N-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine derivative characterized by a 2,4-dimethoxyphenyl group at the C6 position and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent at the N9 position.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-24-12-5-6-14(15(8-12)25-2)22-17-16-18(20-10-19-17)23(11-21-16)9-13-4-3-7-26-13/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGKJWXBARBEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, a purine derivative, has garnered attention in recent years due to its potential biological activities. This compound's unique structure suggests various pharmacological properties, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
- Purine Base : The presence of the purine structure is crucial for its biological activity.
- Dimethoxyphenyl Group : This moiety is known to enhance lipophilicity and potentially improve binding affinity to biological targets.
- Oxolan Group : The oxolan ring may contribute to the compound's stability and interaction with enzymes.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity:
- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
-
Case Studies :
- A study conducted on breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
- Another investigation on lung cancer cells (A549) revealed that the compound activated caspase pathways, leading to increased apoptosis rates.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection:
- Neuroprotective Mechanism : It is hypothesized that the compound may mitigate oxidative stress-induced neuronal damage.
-
Research Findings :
- In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced markers of apoptosis and preserved cell viability.
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties against specific bacterial strains:
- In Vitro Testing : The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer | MCF-7 | >10 | 50% cell viability reduction |
| Anticancer | A549 | Not specified | Activation of caspases |
| Neuroprotective | Neuronal cultures | Not specified | Reduced apoptosis markers |
| Antimicrobial | S. aureus | 50 | Inhibitory effect |
| Antimicrobial | E. coli | 100 | Inhibitory effect |
Table 2: Case Study Results
| Study | Cell Line/Organism | Observed Outcome |
|---|---|---|
| Breast Cancer Study | MCF-7 | 50% reduction in viability at >10 µM |
| Lung Cancer Study | A549 | Apoptosis activation |
| Neuroprotection Study | Neuronal cultures | Preservation of cell viability |
Comparison with Similar Compounds
Tabular Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
